molecular formula C4H5ClF3N B13471346 4,4,4-Trifluorobut-2-yn-1-amine hydrochloride CAS No. 2913243-98-6

4,4,4-Trifluorobut-2-yn-1-amine hydrochloride

Cat. No.: B13471346
CAS No.: 2913243-98-6
M. Wt: 159.54 g/mol
InChI Key: UYDDUESDFJCTHU-UHFFFAOYSA-N
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Description

4,4,4-Trifluorobut-2-yn-1-amine hydrochloride is a fluorinated organic compound with the molecular formula C4H6ClF3N. This compound is notable for its trifluoromethyl group, which imparts unique chemical and physical properties. Fluorinated compounds are often of interest in various fields due to their enhanced stability, lipophilicity, and bioavailability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluorobut-2-yn-1-amine hydrochloride typically involves the reaction of 4,4,4-trifluorobut-2-yn-1-ol with amines under specific conditions. One common method involves the use of propargylic alcohols as starting materials, which are then oxidized to form the desired ynones . The reaction conditions often include the use of oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluorobut-2-yn-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC, DMP, and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Scientific Research Applications

4,4,4-Trifluorobut-2-yn-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it useful in the study of enzyme inhibition and protein interactions.

    Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced bioavailability.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorobut-2-yn-1-amine hydrochloride involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4,4,4-Trifluorobut-2-yn-1-ol: This compound is structurally similar but lacks the amine group.

    4,4,4-Trifluorobut-2-enoic acid: Another related compound with a carboxylic acid group instead of an amine.

Uniqueness

4,4,4-Trifluorobut-2-yn-1-amine hydrochloride is unique due to its combination of a trifluoromethyl group and an amine group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

2913243-98-6

Molecular Formula

C4H5ClF3N

Molecular Weight

159.54 g/mol

IUPAC Name

4,4,4-trifluorobut-2-yn-1-amine;hydrochloride

InChI

InChI=1S/C4H4F3N.ClH/c5-4(6,7)2-1-3-8;/h3,8H2;1H

InChI Key

UYDDUESDFJCTHU-UHFFFAOYSA-N

Canonical SMILES

C(C#CC(F)(F)F)N.Cl

Origin of Product

United States

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